molecular formula C74H106ClN23O12 B1665912 Azaline CAS No. 134457-26-4

Azaline

Cat. No. B1665912
M. Wt: 1545.2 g/mol
InChI Key: XHCGTVHIQUXPRM-SSIREWOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaline is a gonadorelin antagonist.

Scientific Research Applications

Gonadotropin-Releasing Hormone (GnRH) Antagonism

Azaline has been identified as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Studies have demonstrated its ability to suppress several reproductive processes efficiently. Azaline B, specifically, was shown to suppress ovulation and exhibit very low anaphylactoid activity compared to other GnRH antagonists. It effectively inhibited histrelin-mediated follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release from cultured rat pituitary cells, suggesting potential applications in the treatment of reproductive endocrine disorders and contraception (Campen et al., 1995).

Follicular Development and Steroidogenesis

Research on azaline B's effects in hamsters indicated its usefulness in suppressing gonadotropin secretion. The study noted significant declines in serum levels of progesterone and estrogen, while FSH or LH became undetectable after azaline B treatment. This suppression led to the cessation of antral follicle formation, which could be reversed by FSH with or without LH supplement. The study highlighted azaline B's efficiency as a GnRH antagonist in hamsters, useful for studying the selective effect of gonadotropins on ovarian functions (Chakraborty & Roy, 2015).

Oestrous Cycle Control in Koalas

Azaline B was studied for its effectiveness in suppressing plasma LH and 17β-oestradiol concentrations in koalas, aiming for oestrous synchronization. Experiments showed that azaline B successfully blocked the LH response to exogenous mammalian (m) GnRH in a dose-dependent manner. Despite not suppressing basal LH or 17β-oestradiol, azaline B treatment delayed the return to oestrus in treated females. This demonstrates azaline B's ability to inhibit the LH response and disrupt folliculogenesis, though it didn't effectively synchronize the return to oestrus in koalas (Ballantyne et al., 2016).

properties

CAS RN

134457-26-4

Product Name

Azaline

Molecular Formula

C74H106ClN23O12

Molecular Weight

1545.2 g/mol

IUPAC Name

(2S)-N-[(2R,4S,7R)-7-acetamido-2-amino-4-[[(2S)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]-[(2S)-2-[[(2R)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]amino]-4-methylpentanoyl]carbamoyl]-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H106ClN23O12/c1-42(2)34-57(88-62(103)51(76)19-8-12-31-85-72-90-70(81)92-94-72)66(107)97(65(106)53(78)21-10-13-32-86-73-91-71(82)93-95-73)69(110)74(61(102)54(79)36-45-24-27-50(75)28-25-45,39-60(101)56(87-44(5)100)38-46-23-26-48-17-6-7-18-49(48)35-46)98(67(108)58(41-99)89-63(104)55(80)37-47-16-14-29-83-40-47)68(109)59-22-15-33-96(59)64(105)52(77)20-9-11-30-84-43(3)4/h6-7,14,16-18,23-29,35,40,42-43,51-59,84,99H,8-13,15,19-22,30-34,36-39,41,76-80H2,1-5H3,(H,87,100)(H,88,103)(H,89,104)(H4,81,85,90,92,94)(H4,82,86,91,93,95)/t51-,52+,53+,54-,55-,56-,57+,58+,59+,74+/m1/s1

InChI Key

XHCGTVHIQUXPRM-SSIREWOPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CCCCNC1=NNC(=N1)N)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CCCCNC7=NNC(=N7)N)N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N

Appearance

Solid powder

Other CAS RN

134457-26-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH
azaline
GnRH, Ac-Nal(1)-Cpa(2)-Pal(3)-Lys(5,6)-ILys(8)-Ala(10)-
LHRH,-N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-lysyl(5,6)-iodolysyl(8)-alanine(10)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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